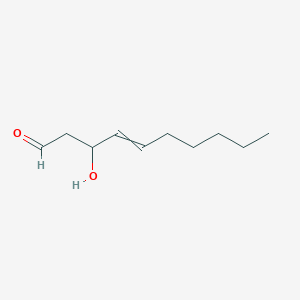
3-Hydroxydec-4-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxydec-4-enal: is an organic compound belonging to the class of aldehydes It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a decene backbone
準備方法
Synthetic Routes and Reaction Conditions: 3-Hydroxydec-4-enal can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxydec-4-ene using mild oxidizing agents. Another method includes the reduction of 3-hydroxydec-4-enoic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 3-hydroxydec-4-enoic acid. This process typically involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions:
Oxidation: 3-Hydroxydec-4-enal can undergo oxidation to form 3-hydroxydec-4-enoic acid.
Reduction: The compound can be reduced to 3-hydroxydecane using reducing agents like LiAlH4 or NaBH4.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium (Pd), platinum (Pt).
Major Products Formed:
Oxidation: 3-Hydroxydec-4-enoic acid.
Reduction: 3-Hydroxydecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Hydroxydec-4-enal is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its role in lipid peroxidation and its potential effects on cellular processes. It is also used in the study of oxidative stress and its impact on biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: In industrial applications, this compound is used in the production of fragrances and flavors due to its aldehyde group, which imparts a pleasant aroma.
作用機序
3-Hydroxydec-4-enal exerts its effects primarily through its interaction with cellular components. It can form adducts with proteins and nucleic acids, leading to changes in their structure and function. The compound is also known to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. The molecular targets of this compound include enzymes involved in cellular metabolism and signaling pathways.
類似化合物との比較
4-Hydroxydec-2-enal: Another aldehyde with similar structural features but differing in the position of the hydroxyl group.
3-Hydroxydec-4-enoic acid: The oxidized form of 3-Hydroxydec-4-enal.
3-Hydroxydecane: The fully reduced form of this compound.
Uniqueness: this compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its role in biological systems and potential therapeutic applications further distinguish it from other similar compounds.
特性
CAS番号 |
113366-15-7 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
3-hydroxydec-4-enal |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-10(12)8-9-11/h6-7,9-10,12H,2-5,8H2,1H3 |
InChIキー |
YXFPMDWQCGCYCJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CC(CC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



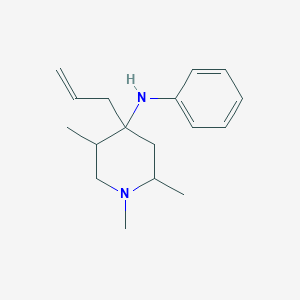
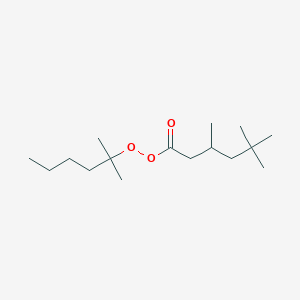
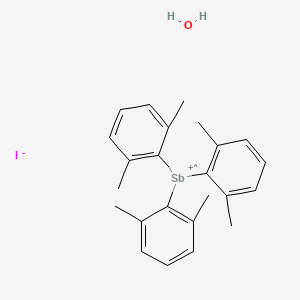
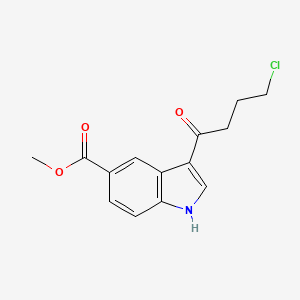
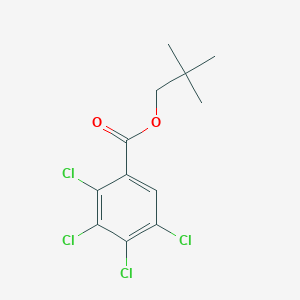
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
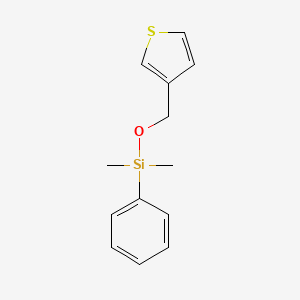


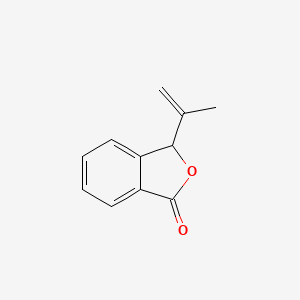
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)


